Benzyl 2-ethynylpiperidine-1-carboxylate

Description

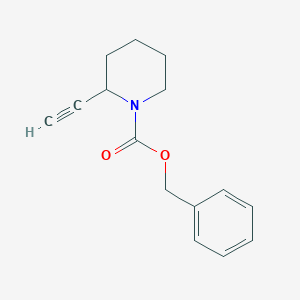

Structure

2D Structure

Propriétés

IUPAC Name |

benzyl 2-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJCDCGAUVDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves two major components:

- Introduction of the ethynyl group at the 2-position of the piperidine ring.

- Installation of the benzyl carboxylate protecting group on the nitrogen atom.

The overall approach often employs enantioselective alkynylation techniques combined with protecting group chemistry to ensure stereochemical integrity and functional group compatibility.

Enantioselective Alkynylation

The ethynyl substituent is introduced via copper-catalyzed alkynylation reactions. This method has been demonstrated effectively in related nitrogen-containing heterocycles such as quinolones and piperidines.

- Catalyst and Ligand System: Copper catalysts combined with chiral ligands like (S,S,Ra)-UCD-Phim enable high enantioselectivity, often exceeding 90% enantiomeric excess.

- Reaction Conditions: The alkynylation is typically performed under mild conditions to preserve stereochemistry and avoid side reactions.

- Outcome: The reaction selectively installs the ethynyl group at the 2-position (or 3-position depending on numbering conventions) of the piperidine ring, yielding the chiral intermediate necessary for further transformations.

This method is well-suited for substrates bearing nitrogen heterocycles and allows for precise control over stereochemistry.

Protecting Group Installation: Benzyl Carboxylate Formation

The nitrogen atom of the piperidine ring is protected as a benzyl carboxylate ester, which serves multiple purposes:

- Protects the amine functionality during subsequent synthetic steps.

- Provides a handle for later deprotection via hydrogenolysis or acid hydrolysis.

Preparation of Benzyl Carboxylate:

- The carboxylate group is introduced by reaction of the piperidine nitrogen with benzyl chloroformate or related benzyl carbonate reagents.

- Alternative benzylation methods include the use of benzyl transfer reagents such as 2-benzyloxy-1-methylpyridinium triflate, which has been shown to be an effective and mild benzylation reagent for esters and ethers.

- The choice of solvent and reaction conditions (e.g., toluene or trifluorotoluene, temperature control) influences the efficiency and selectivity of the benzylation step.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enantioselective alkynylation | Copper catalyst, chiral ligand (e.g., (S,S,Ra)-UCD-Phim), alkynyl source | Introduction of ethynyl group at 2-position with high enantioselectivity |

| 2 | Protection of nitrogen | Benzyl chloroformate or 2-benzyloxy-1-methylpyridinium triflate, base (e.g., MgO), solvent (toluene or trifluorotoluene), heat | Formation of benzyl carboxylate protecting group on nitrogen |

| 3 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

Detailed Research Findings and Analysis

Enantioselective Alkynylation Efficiency

- Copper-catalyzed alkynylation of piperidine derivatives is efficient and scalable.

- Chiral ligands provide excellent stereocontrol, crucial for the (3R) configuration of the product.

- Literature reports enantioselectivities >90%, indicating robustness of the method for preparing enantiomerically enriched this compound.

Benzylation Methodologies

- Traditional benzylation using benzyl chloride or benzyl bromide can lead to side reactions or require harsh conditions.

- The use of 2-benzyloxy-1-methylpyridinium triflate as an in situ generated benzyl transfer reagent offers a milder and more selective alternative.

- Studies indicate that the choice of solvent is critical: trifluorotoluene enhances reactivity compared to toluene in some cases.

- The benzylation step proceeds with high yields (up to 97% for similar benzyl ethers) and minimal side products.

Protecting Group Stability and Removal

- The benzyl carboxylate group is stable under a variety of reaction conditions, allowing for further functionalization of the molecule.

- It can be removed cleanly by hydrogenolysis (catalytic hydrogenation) or acid hydrolysis, facilitating downstream applications in medicinal chemistry.

Summary Table of Key Properties and Synthetic Highlights

| Aspect | Details |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.30 g/mol |

| Stereochemistry | (3R) configuration at ethynyl-substituted carbon |

| Alkynylation Method | Copper-catalyzed, chiral ligand-mediated enantioselective alkynylation |

| Benzylation Method | Benzyl chloroformate or 2-benzyloxy-1-methylpyridinium triflate reagent |

| Solvents for Benzylation | Toluene, trifluorotoluene |

| Protecting Group Removal | Hydrogenolysis or acid hydrolysis |

| Enantioselectivity | >90% enantiomeric excess reported in analogous systems |

| Yield | High yields reported for benzylation step (~97% for similar benzyl ethers) |

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

BEPC is primarily studied for its potential as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents.

- Drug Development : Research indicates that BEPC may serve as a precursor for synthesizing compounds with anticancer properties. Its ability to inhibit specific enzymes involved in metabolic pathways suggests potential applications in cancer treatment .

BEPC has been investigated for its biological activities, which include:

- Anticancer Properties : Preliminary studies suggest that BEPC can inhibit lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism . Additionally, it may modulate signaling pathways such as the Hippo pathway, affecting cell growth and apoptosis .

- Histone Deacetylase Inhibition : Compounds similar to BEPC have demonstrated the ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

Organic Synthesis

BEPC is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to undergo various chemical transformations:

- Oxidation : Can yield carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can produce alcohol derivatives through reduction reactions with lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur at the benzyl or piperidine moieties, leading to diverse substituted derivatives .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of BEPC revealed its potential to reduce cell viability in various cancer cell lines while exhibiting lower toxicity towards healthy cells. The compound's ability to inhibit LDH suggests it may disrupt metabolic pathways critical for cancer cell survival .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that BEPC could effectively modulate the activity of key enzymes involved in metabolic pathways, indicating its potential utility in treating metabolic disorders and cancers associated with dysregulated metabolism .

Mécanisme D'action

The mechanism of action of Benzyl 2-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with piperidine receptors and related pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position: Analogs in the evidence exclusively feature 4-position substituents (e.g., amino, ethoxy-oxo groups), whereas the target compound has a 2-position ethynyl group. Positional differences significantly influence steric effects, electronic properties, and biological interactions.

Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, necessitating caution in handling . Analogs with ethoxy-oxo substituents are classified as low-risk research chemicals .

Research Findings and Therapeutic Implications

Indirect Insights from Benzyl Benzoate (BB)

27% for permethrin) .

Piperidine Carboxylates in Drug Development

- Benzyl 4-aminopiperidine-1-carboxylate: The amino group suggests utility as a building block for kinase inhibitors or peptidomimetics, though safety limitations exist .

- Ethoxy-oxo analogs : These are likely intermediates in synthesizing carboxylic acid derivatives or prodrugs, given their ester functionalities .

Activité Biologique

Benzyl 2-ethynylpiperidine-1-carboxylate (BEPC) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C15H17N O2

Molecular Weight : 245.31 g/mol

Functional Groups : Piperidine, Ethynyl, Benzyl, Carboxylate

The presence of the piperidine ring and the ethynyl group in BEPC suggests that it may interact with various biological targets, making it a versatile scaffold for drug development.

The mechanism of action for BEPC is primarily hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The ethynyl group may enhance binding affinity to active sites of enzymes, potentially acting as an inhibitor or modulator of biochemical pathways. However, detailed studies elucidating these interactions are still limited.

Anticancer Potential

Research indicates that compounds with structural similarities to BEPC have been investigated for their anticancer properties. For instance, derivatives of piperidine have shown promising results in reducing cancer cell viability while exhibiting lower toxicity towards healthy cells. A study demonstrated that certain piperazine derivatives exhibited significant anticancer activity against various human cancer cell lines, suggesting that BEPC may also possess similar properties warranting further investigation .

Inhibition of Enzymatic Activity

BEPC has been explored for its potential as an inhibitor in biochemical assays. For example, studies on related compounds have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Compounds with similar structures have demonstrated IC50 values in the low micromolar range against COX-2, indicating potential anti-inflammatory and anticancer activities .

Study on Piperazine Derivatives

A recent study evaluated a series of benzhydrylpiperazine-based compounds for their biological activity. Among these derivatives, several exhibited potent COX-2 inhibition with selectivity indices indicating favorable profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most active compound showed an IC50 value of 0.25 μM against COX-2, suggesting that similar derivatives like BEPC could also exhibit significant anti-inflammatory properties .

Histone Deacetylase Inhibition

Another study reported the synthesis of piperidine derivatives that displayed histone deacetylase (HDAC) inhibitory activity. These compounds demonstrated growth inhibitory potency against cancer cell lines, indicating that BEPC might also influence epigenetic regulation through HDAC modulation .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.